3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H2Br2F3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications, particularly in the fields of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine typically involves the bromination of 4-(trifluoromethyl)pyridin-2-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the bromine substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
4-Amino-2-(trifluoromethyl)pyridine: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
Uniqueness
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these groups allows for versatile chemical modifications and enhances the compound’s potential in various applications .
Properties
IUPAC Name |
3,5-dibromo-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F3N2/c7-2-1-13-5(12)4(8)3(2)6(9,10)11/h1H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAXRYHDCQRTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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